methyl 7-(1-benzothiophene-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
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Overview
Description
Methyl 7-(1-benzothiophene-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a complex organic compound that features a benzothiophene moiety linked to a tetrahydroisoquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-(1-benzothiophene-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiophene intermediate, which is then coupled with the tetrahydroisoquinoline derivative. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(1-benzothiophene-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Methyl 7-(1-benzothiophene-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of methyl 7-(1-benzothiophene-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(3-chloro-1-benzothiophene-2-amido)-4,5-dimethylthiophene-3-carboxylate
- Methyl 2-(3-chloro-1-benzothiophene-2-amido)-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Uniqueness
Methyl 7-(1-benzothiophene-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzothiophene moiety with a tetrahydroisoquinoline structure sets it apart from other similar compounds, making it a valuable molecule for research and development.
Biological Activity
Methyl 7-(1-benzothiophene-2-amido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity based on recent research findings, including synthesis methods, biological assays, and case studies.
1. Chemical Structure and Synthesis
The compound belongs to the class of tetrahydroisoquinolines (THIQ), which are known for their varied pharmacological properties. The synthesis of this compound typically involves multi-step synthetic routes that allow for the introduction of specific functional groups that enhance biological activity.
Synthesis Overview:
- Starting Materials: Ethyl cyanoacetate, cyclic amines, and thiophene derivatives.
- Method: Multi-component reactions followed by cyclization and acylation processes.
- Yield: High yields are reported for various derivatives synthesized from the THIQ scaffold.
2. Biological Activities
The biological activities of this compound have been explored in various studies, highlighting its potential as an anticancer agent and its effects on different cellular pathways.
Anticancer Activity:
Research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines. Notably:
- Cell Lines Tested: MCF-7 (breast cancer) and HepG-2 (liver cancer).
- IC50 Values: Reported IC50 values range from 23.2 µM to 95.9 µM depending on the specific derivative tested .
The compound appears to induce apoptosis in cancer cells through:
- Cell Cycle Arrest: Induction of G2/M phase arrest observed via flow cytometry.
- Apoptotic Pathway Activation: Triggering intrinsic apoptotic pathways leading to cell death .
3. Case Studies
Several studies have evaluated the therapeutic potential of this compound:
Study 1: Cytotoxicity Assessment
A study assessed the cytotoxic effects of various THIQ derivatives on MCF-7 cells:
- Findings: Compound induced a significant reduction in cell viability (26.86% reduction) and increased apoptosis markers .
Study 2: In Vivo Tumor Studies
In vivo studies demonstrated that treatment with this compound resulted in a:
4. Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:
- Functional Groups: The presence of the benzothiophene moiety significantly enhances anticancer activity.
- Substituents: Variations in substituents on the THIQ scaffold can lead to improved potency and selectivity against cancer cells.
5. Comparative Biological Activity Table
Compound Name | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | MCF-7 | 23.2 | Apoptosis induction |
Other THIQ Derivative | HepG-2 | 95.9 | Cell cycle arrest |
Properties
IUPAC Name |
methyl 7-(1-benzothiophene-2-carbonylamino)-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-25-20(24)22-9-8-13-6-7-16(10-15(13)12-22)21-19(23)18-11-14-4-2-3-5-17(14)26-18/h2-7,10-11H,8-9,12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXIXPMPFCIXSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.